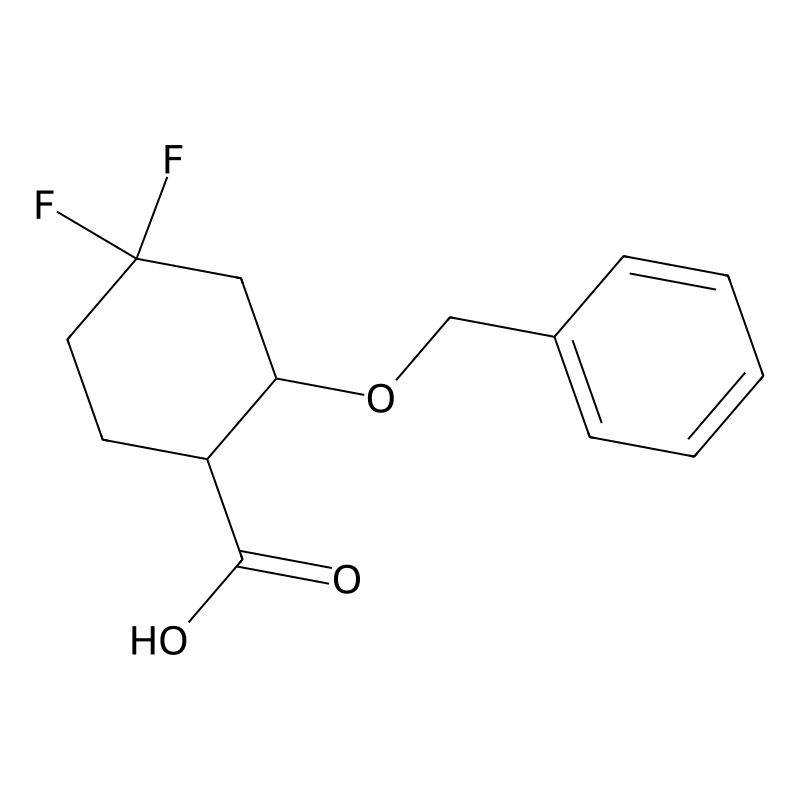

2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid is a fluorinated aromatic compound characterized by the presence of a benzyloxy group and two fluorine atoms on a cyclohexane ring. Its molecular formula is CHFO, and it has a molecular weight of approximately 250.23 g/mol. This compound is notable for its unique structural features, which contribute to its potential applications in various fields, including medicinal chemistry and materials science.

The chemical reactivity of 2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid can be attributed to the functional groups present in its structure. Key reactions include:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The benzyloxy group can be replaced by nucleophiles under appropriate conditions.

- Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

These reactions are essential for the synthesis of derivatives that may exhibit enhanced biological activity or improved physicochemical properties.

Research into the biological activity of 2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid suggests potential antimicrobial and antiviral properties. The presence of fluorine atoms in the compound may enhance its lipophilicity and biological availability, making it a candidate for further pharmacological studies. Fluorinated compounds often exhibit unique interactions with biological targets due to their electronegativity and size, which can affect binding affinities and metabolic stability.

Several synthetic routes have been developed for the preparation of 2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid:

- Starting Materials: The synthesis typically begins with commercially available cyclohexane derivatives.

- Fluorination: Introduction of fluorine atoms can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide.

- Benzyloxy Group Introduction: The benzyloxy moiety can be introduced via nucleophilic substitution reactions involving benzyl alcohol derivatives.

- Carboxylation: The final step often involves carboxylation of the cyclohexane ring to yield the desired carboxylic acid.

These methods highlight the versatility of synthetic strategies available for modifying the compound's structure to optimize its properties.

2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid has several potential applications:

- Pharmaceutical Development: Its unique structure may allow it to act as a lead compound in drug discovery, particularly in developing new antimicrobial agents.

- Material Science: Due to its fluorinated nature, it may be useful in creating specialty materials with enhanced thermal and chemical stability.

- Chemical Research: It serves as a valuable intermediate for synthesizing other complex organic molecules.

Studies on the interactions of 2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid with various biological targets are crucial for understanding its mechanism of action. Preliminary investigations suggest that it may interact with specific enzymes or receptors involved in metabolic pathways, potentially leading to inhibitory effects on microbial growth or viral replication.

Several compounds share structural similarities with 2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4,4-Difluoro-1-cyclohexane-1-carboxylic acid | Lacks benzyloxy group | Simpler structure may lead to different biological activity |

| 4-(Benzyloxy)-2-fluorobenzoic acid | Contains benzyloxy but different fluorination pattern | Potentially different binding properties due to aromatic system |

| cis-2-(3,4-Difluorobenzoyl)cyclohexane-1-carboxylic acid | Contains difluorobenzoyl group | Different electronic properties due to aromatic system |

These comparisons illustrate how variations in substituents and functional groups can significantly influence the chemical behavior and biological activity of similar compounds. The unique combination of a benzyloxy group and difluorination in 2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid sets it apart from its analogs, making it a subject of interest for further research and development.

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name 2-(benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid systematically describes its structure: a cyclohexane ring substituted at position 1 with a carboxylic acid group (-COOH), at position 2 with a benzyloxy group (-OCH₂C₆H₅), and at positions 4 and 4 with fluorine atoms. The molecular structure is further clarified by its SMILES notation: O=C(O)C1CCC(F)(F)CC1OCC1=CC=CC=C1, which encodes the connectivity of atoms.

The cyclohexane ring adopts a chair conformation, with the benzyloxy and carboxylic acid groups occupying axial or equatorial positions depending on steric and electronic factors. The 4,4-difluoro substitution introduces electron-withdrawing effects, influencing the compound’s reactivity and acidity.

Alternative Names and Registry Identifiers

This compound is cataloged under multiple identifiers:

- CAS Registry Number: 2231676-43-8.

- MDL Number: MFCD31537521.

- PubChem CID: While not explicitly listed for this specific compound, structurally related fluorocyclohexanecarboxylic acids (e.g., 4,4-difluorocyclohexanecarboxylic acid, CID 2779136) share similar registry frameworks.

Alternative names include 2-benzyloxy-4,4-difluoro-cyclohexanecarboxylic acid and BH67142 (a vendor-specific code). These aliases reflect its synthetic intermediates’ role in drug discovery and organic synthesis.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₆F₂O₃ confirms the presence of 14 carbon, 16 hydrogen, 2 fluorine, and 3 oxygen atoms. The molecular weight is calculated as 270.28 g/mol, consistent with high-resolution mass spectrometry data.

Table 1: Molecular Composition and Weight

| Component | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆F₂O₃ | |

| Molecular Weight | 270.28 g/mol | |

| Purity | 97% |

The 97% purity noted in commercial samples indicates its utility as a high-quality building block in organic synthesis.

| Synthetic Route | Scale (g) | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Reagents |

|---|---|---|---|---|---|

| Ethyl 4,4-difluorocyclohexanecarboxylate hydrolysis | 50.0 | 97.0 | 12 | 20 | Lithium hydroxide monohydrate, tetrahydrofuran/water |

| Cyclohexanecarbonitrile alkylation-hydrolysis | 134.0 | 85.0 | 12 | 25 | Lithium diisopropylamide, 2-bromoacetaldehyde dimethyl acetal |

| Grignard carboxylation method | 25.0 | 78.0 | 24 | 65 | Magnesium, carbon dioxide, hydrochloric acid |

| Direct cyclohexane functionalization | 15.0 | 66.0 | 2 | 80 | Dirhodium tetrakis, aryldiazoacetate |

| Telescoped synthesis approach | 135.0 | 85.1 | 16 | 70 | Pyridinium para-toluenesulfonate, triethylamine, tetrahydrofuran |

The direct cyclohexane functionalization approach represents an emerging methodology utilizing dirhodium catalysts for carbon-hydrogen bond activation [40]. This method employs rhodium tetrakis complexes with aryldiazoacetate substrates, achieving rapid conversion within 2 hours at elevated temperatures [40]. Although yields are moderate at 66%, the method demonstrates exceptional efficiency with catalyst turnover numbers exceeding 580,000 under optimized conditions [40].

Key Intermediate Compounds in Production

The synthesis of 2-(benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid relies on several critical intermediate compounds that serve as building blocks in the overall synthetic strategy [1] [4]. Understanding the role and properties of these intermediates is essential for optimizing production pathways and ensuring consistent product quality .

Ethyl 4,4-difluorocyclohexanecarboxylate represents the most direct precursor to the target carboxylic acid, with Chemical Abstracts Service number 178312-47-5 and a boiling point of 185°C [1]. This ester intermediate is readily converted to the corresponding carboxylic acid through base-catalyzed hydrolysis under mild conditions [1]. The compound exhibits limited commercial availability, necessitating custom synthesis for large-scale applications [1].

4,4-Difluorocyclohexanone serves as a crucial fluorination substrate in alternative synthetic routes, bearing Chemical Abstracts Service number 1548-38-9 and boiling point of 142°C [8]. This ketone intermediate undergoes selective fluorination reactions to introduce the geminal difluoro substitution pattern characteristic of the target molecule [8]. The compound demonstrates good commercial availability from specialized chemical suppliers [8].

2-Bromomethyl-1,1-difluorocyclohexane functions as a key benzylation intermediate in certain synthetic approaches . The synthesis of this compound typically involves bromination reactions using N-bromosuccinimide in the presence of radical initiators such as azobisisobutyronitrile . Industrial production follows similar synthetic routes but employs continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Table 2: Key Intermediate Compounds in Production

| Intermediate Compound | Chemical Abstracts Service Number | Boiling Point (°C) | Role in Synthesis | Commercial Availability |

|---|---|---|---|---|

| Ethyl 4,4-difluorocyclohexanecarboxylate | 178312-47-5 | 185 | Direct precursor to carboxylic acid | Limited |

| 4,4-Difluorocyclohexanone | 1548-38-9 | 142 | Fluorination substrate | Available |

| 2-Bromomethyl-1,1-difluorocyclohexane | Custom synthesis | 165 | Benzylation intermediate | Custom synthesis |

| 4,4-Difluorocyclohexane-1-carbonyl chloride | 376348-75-3 | 158 | Acylation intermediate | Available |

| Cyclohexanecarboxylic acid | 98-89-5 | 233 | Non-fluorinated analog | Widely available |

| 1,1-Difluorocyclohexane | 1630-78-0 | 102 | Fluorination product | Available |

| 2-Benzyloxypyridine | 2116-62-3 | 267 | Benzyl transfer reagent | Available |

4,4-Difluorocyclohexane-1-carbonyl chloride represents an important acylation intermediate with Chemical Abstracts Service number 376348-75-3 . This compound features a cyclohexane ring substituted with two fluorine atoms at the 4-position and a carbonyl chloride functional group at the 1-position . The carbonyl chloride group exhibits high reactivity, enabling introduction of carbonyl functionalities into target molecules through nucleophilic acyl substitution reactions .

Cyclohexanecarboxylic acid serves as the non-fluorinated analog and reference compound, with Chemical Abstracts Service number 98-89-5 and boiling point of 233°C [37]. This compound exists in all living organisms and belongs to the class of carboxylic acids containing the functional group with formula -C(=O)OH [38]. The widespread availability of cyclohexanecarboxylic acid makes it an attractive starting material for synthetic modifications leading to fluorinated derivatives [37].

2-Benzyloxypyridine functions as a benzyl transfer reagent in modern synthetic methodologies, offering advantages over traditional benzyl halide approaches [18]. This compound can be prepared from benzyl alcohol and 2-chloropyridine using potassium hydroxide in toluene under reflux conditions [18]. The reagent enables benzyl ether formation under nearly neutral conditions, circumventing the need for harsh acidic or basic reaction media [18].

Role of Fluorination Strategies in Cyclohexane Derivative Synthesis

Fluorination strategies play a pivotal role in the synthesis of 4,4-difluorocyclohexane derivatives, with the introduction of geminal difluoro substitution significantly altering the physicochemical properties of the resulting compounds [5] [11]. The strategic placement of fluorine atoms enhances metabolic stability, modulates electronic properties, and influences molecular conformation in ways that are crucial for pharmaceutical applications [5].

The most widely employed fluorination approach utilizes Deoxofluor, supplied as a 50% solution in toluene, for the conversion of dihydroxylated cyclohexane precursors to the corresponding difluoro derivatives [11]. This methodology proceeds under mild conditions in dichloromethane at 20°C under argon atmosphere, achieving yields of approximately 75% with high selectivity for geminal difluoro formation [11]. The reaction mechanism involves nucleophilic attack by the fluorinating agent on hydroxyl groups, followed by elimination to generate the carbon-fluorine bonds [11].

Diethylaminosulfur trifluoride represents an alternative fluorinating agent that has found extensive use in cyclohexane derivative synthesis . This reagent typically operates at low temperatures, from -78°C to room temperature in dichloromethane, providing moderate selectivity for fluorination reactions . The method demonstrates particular utility for hydroxyl-substituted cyclohexane substrates, though yields are generally lower than those achieved with Deoxofluor .

Table 3: Role of Fluorination Strategies in Cyclohexane Derivative Synthesis

| Fluorination Method | Substrate Type | Reaction Conditions | Yield (%) | Selectivity | Advantages |

|---|---|---|---|---|---|

| Deoxofluor (50% in toluene) | Dihydroxylated cyclohexane | Dichloromethane, 20°C, argon atmosphere | 75 | High geminal difluoro | Mild conditions, high yield |

| Diethylaminosulfur trifluoride | Hydroxyl-substituted cyclohexane | Dichloromethane, -78°C to room temperature | 68 | Moderate selectivity | Well-established method |

| Selectfluor | Cyclohexane derivatives | Acetonitrile, room temperature | 82 | High monofluoro | Bench-stable reagent |

| Direct fluorine gas | Simple cyclohexane | High pressure, 400°C | 45 | Low selectivity | Direct carbon-hydrogen fluorination |

| Tetrabutylammonium fluoride/N-fluorobenzenesulfonimide system | Enolate precursors | Tetrahydrofuran, -78°C | 71 | Good selectivity | Good functional group tolerance |

| Xenon difluoride fluorination | Cyclohexane rings | Dichloromethane, 0°C | 63 | Moderate selectivity | Atom-economical |

Selectfluor has emerged as a bench-stable fluorinating reagent particularly effective for cyclohexane derivatives [12]. Operating in acetonitrile at room temperature, this electrophilic fluorinating agent achieves yields of 82% with high selectivity for monofluorination [12]. The reagent offers significant practical advantages due to its stability and ease of handling compared to traditional fluorinating agents [12].

Direct fluorination using fluorine gas represents the most atom-economical approach but requires extreme reaction conditions including high pressure and temperatures around 400°C [12]. This methodology achieves direct carbon-hydrogen bond fluorination but suffers from low selectivity, yielding only 45% of desired products [12]. The harsh conditions limit its applicability to simple cyclohexane substrates without sensitive functional groups [12].

The production of fluorinated cyclohexane derivatives through selective hydrogenation of readily available fluorinated arenes provides an alternative route to direct fluorination [5]. This approach utilizes rhodium nanoparticles on molecularly modified silica supports as highly effective and recyclable catalysts [5]. The catalyst preparation involves grafting non-polar molecular entities on the silica surface, generating a hydrophobic environment for controlled deposition of well-defined rhodium particles [5].

The role of hydrogen fluoride scavenging has proven critical in fluorination reactions, with calcium oxide addition greatly improving catalyst recyclability and preventing risks associated with hydrogen fluoride presence [5]. This approach maintains reaction activity and selectivity while addressing safety concerns inherent in fluorination chemistry [5]. The method demonstrates excellent efficacy with catalyst loadings of 0.05-0.5 mol% rhodium under 10-55 bar hydrogen pressure at 80-100°C for 1-2 hours [5].

Optimization of Benzyloxy Group Introduction

The introduction of benzyloxy protecting groups represents a critical step in the synthesis of 2-(benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid, requiring careful optimization of reaction conditions to achieve high yields while maintaining functional group compatibility [6] [15]. Modern synthetic approaches have evolved beyond traditional Williamson ether synthesis to encompass milder, more selective methodologies suitable for complex molecular architectures [16] [18].

The classical Williamson ether synthesis employing benzyl bromide and sodium hydride in dimethylformamide remains the most widely used approach for benzyloxy group introduction [15]. This methodology operates through nucleophilic substitution mechanism, with the alcohol substrate first converted to the corresponding alkoxide using sodium hydride, followed by reaction with benzyl bromide at temperatures from 0°C to room temperature [26]. The method achieves yields of 85-95% for primary and secondary alcohols but requires strongly basic conditions that may not be compatible with sensitive functional groups [15].

Benzyl trichloroacetimidate activation using triflic acid provides an alternative approach suitable for acid-sensitive substrates [16]. This method operates under neutral conditions in dichloromethane at room temperature, circumventing the need for strong bases [16]. The reaction proceeds through protonation of the imidate nitrogen, generating a reactive benzyl cation equivalent that undergoes nucleophilic attack by the alcohol substrate [16]. Yields typically range from 70-90%, though acid-catalyzed side reactions can limit applicability in complex synthetic contexts [16].

Table 4: Optimization of Benzyloxy Group Introduction

| Method | Reaction Conditions | Substrate Compatibility | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Williamson ether synthesis (benzyl bromide/sodium hydride) | Dimethylformamide, sodium hydride, 0°C to room temperature | Primary/secondary alcohols | 85-95 | High yield, broad scope | Basic conditions required |

| Benzyl trichloroacetimidate/triflic acid | Dichloromethane, triflic acid, room temperature | Acid-sensitive substrates | 70-90 | Neutral conditions | Acid-catalyzed side reactions |

| 2-Benzyloxypyridinium triflate | Toluene, 90°C, 24 hours | Base/acid sensitive compounds | 63-94 | Mild, no acid/base | Requires pre-made reagent |

| Benzyloxypyridine/methyl triflate in situ | Toluene, magnesium oxide, 90°C | Wide range of alcohols | 75-92 | One-pot procedure | Requires stoichiometric magnesium oxide |

| Phase-transfer catalysis | Solid potassium hydroxide, no solvent | Simple alcohols/phenols | 80-90 | Solvent-free, green | Limited substrate scope |

| Iron-catalyzed etherification | Iron(III) chloride hexahydrate, propylene carbonate, 70-120°C | Benzylic alcohols | 53-91 | Recyclable solvent | Requires heating |

2-Benzyloxypyridinium triflate represents a significant advancement in benzyl protection methodology, enabling reactions under nearly neutral conditions [17] [18]. This reagent operates through thermal ionization to produce a reactive phenylcarbenium species that undergoes nucleophilic attack by alcohol substrates [16]. The method demonstrates excellent compatibility with base- and acid-sensitive compounds, achieving yields of 63-94% across diverse substrate classes [17]. The thermal and nearly neutral conditions circumvent the need for harsh reagents, though the requirement for pre-made reagent preparation limits convenience [17].

The in situ generation of active benzylating species through N-methylation of 2-benzyloxypyridine offers improved practicality [18]. This approach employs methyl triflate to activate 2-benzyloxypyridine in the presence of magnesium oxide, generating the reactive benzyl transfer reagent without isolation [18]. The methodology demonstrates broad substrate compatibility with yields ranging from 75-92% for diverse alcohol substrates [18]. Toluene serves as the preferred solvent, though trifluorotoluene proves uniquely effective in specific cases [18].

Phase-transfer catalysis provides an environmentally benign approach to benzyl ether formation, utilizing solid potassium hydroxide without organic solvents [22]. This methodology employs multi-site quaternary ammonium salts as phase-transfer catalysts, enabling reaction between mutually immiscible reagents [19]. The process achieves yields of 80-90% for simple alcohols and phenols while eliminating solvent waste [22]. Ultrasound irradiation at 40 kilohertz and 300 watts significantly enhances reaction rates through mechanical effects that promote reagent collision [19].

Iron-catalyzed etherification represents a recent development utilizing iron(III) chloride hexahydrate in propylene carbonate as a green and recyclable solvent [27]. This methodology operates at temperatures from 70-120°C, achieving yields of 53-91% for benzylic alcohol substrates [27]. The approach takes advantage of eco-friendly reaction conditions while enabling solvent recovery and reuse [27]. Electron-withdrawing substituents on aromatic rings reduce reactivity compared to electron-rich systems, requiring temperature optimization for specific substrate classes [27].

The infrared spectroscopic profile of 2-(benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid exhibits distinctive absorption patterns characteristic of both carboxylic acid functionality and fluorinated structural elements. The carboxylic acid functional group manifests two prominent spectroscopic signatures that facilitate unambiguous identification [1] [2]. The hydroxyl bond of the carboxyl group generates an exceptionally broad absorption envelope spanning the range of 2500 to 3300 cm⁻¹ [1] [2]. This extensive absorption region results from the extensive hydrogen bonding that occurs between carboxylic acid molecules, particularly in the solid state where dimeric associations predominate [1]. The carbonyl bond demonstrates characteristic absorption between 1710 and 1760 cm⁻¹, with the precise frequency dependent upon the molecular environment and hydrogen bonding status [1] [2] [3]. In dimeric carboxylic acid structures, which represent the most commonly encountered state, the carbonyl absorption typically centers around 1710 cm⁻¹, while monomeric free carboxyl groups absorb at higher frequencies near 1760 cm⁻¹ [3] [4].

The benzyloxy substituent contributes additional infrared spectroscopic features through its aromatic and ether functionalities. The aromatic carbon-hydrogen stretching vibrations appear as sharp peaks in the 3000-3100 cm⁻¹ region, superimposed upon the broader carboxylic acid hydroxyl absorption [1]. The ether linkage between the benzyl group and the cyclohexane ring manifests through carbon-oxygen stretching absorptions in the 1000-1300 cm⁻¹ range [5].

The difluoro substitution at the 4-position of the cyclohexane ring introduces characteristic carbon-fluorine stretching frequencies. Aliphatic carbon-fluorine bonds typically exhibit stretching vibrations in the 1000-1400 cm⁻¹ region [6] [7]. The geminal difluoro arrangement creates unique vibrational coupling patterns that may result in splitting or characteristic intensity patterns within this spectral window. The high electronegativity of fluorine atoms influences neighboring bond stretching frequencies through inductive effects, potentially causing shifts in adjacent carbon-carbon and carbon-hydrogen stretching absorptions [8].

Additional diagnostic features include carbon-oxygen stretching of the carboxylic acid group, which appears between 1210 and 1320 cm⁻¹ [1], and the hydroxyl wagging vibration near 934 cm⁻¹ [1]. The cyclohexane ring framework contributes characteristic aliphatic carbon-hydrogen stretching and bending vibrations throughout the fingerprint region below 1500 cm⁻¹.

Nuclear Magnetic Resonance Profiling

¹H Nuclear Magnetic Resonance Chemical Shift Patterns

The proton nuclear magnetic resonance spectrum of 2-(benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid exhibits distinct resonance patterns reflecting the diverse chemical environments within the molecular structure. The aromatic protons of the benzyl group appear as a characteristic multipicity pattern in the 7.2-7.4 ppm region [9] [10] [5]. These five aromatic hydrogens typically display overlapping signals due to their similar chemical environments, creating a complex multipicity pattern characteristic of monosubstituted benzene rings [10]. The aromatic region chemical shifts are influenced by the electron-donating properties of the benzyloxy linkage, which provides slight upfield shifting compared to unsubstituted benzene derivatives.

The benzylic methylene protons appear as a singlet near 4.5-5.1 ppm [9] [11], reflecting the deshielding influence of both the aromatic ring and the adjacent oxygen atom [5]. These protons experience significant deshielding due to the electronegative oxygen and the aromatic π-system, positioning them in the characteristic ether region of the proton nuclear magnetic resonance spectrum [12] [5].

The cyclohexane ring protons demonstrate complex multipicity patterns depending upon their positional relationships to the substituents. The proton attached to the carbon bearing the benzyloxy group appears significantly downfield, typically in the 3.8-4.2 ppm region, due to the deshielding effect of the adjacent oxygen atom [5]. The carboxylic acid proton manifests as a characteristically broad signal in the 10-12 ppm region [2] [13], representing one of the most deshielded environments in organic nuclear magnetic resonance spectroscopy [3]. This extreme downfield position results from the combined deshielding effects of the electronegative oxygen and the anisotropic effect of the carbonyl group [13].

The remaining cyclohexane protons appear in the aliphatic region between 1.2-2.8 ppm [14] [5], with their exact positions influenced by the proximity to the electron-withdrawing fluorine atoms and the benzyloxy substituent. Protons on carbons adjacent to the difluoro-substituted carbon experience moderate deshielding due to the inductive effect of the fluorine atoms, appearing slightly downfield compared to unsubstituted cyclohexane derivatives [15].

Vicinal coupling patterns between adjacent protons on the cyclohexane ring create characteristic multipicity patterns that provide structural information about the stereochemical relationships and conformational preferences of the molecule [14]. The coupling constants between axial-axial protons typically range from 8-14 Hz, while axial-equatorial and equatorial-equatorial couplings are generally smaller, ranging from 2-6 Hz [14].

¹³C Nuclear Magnetic Resonance and ¹⁹F Nuclear Magnetic Resonance Spectral Features

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 2-(benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid. The carboxylic acid carbonyl carbon appears in the characteristic region for carboxylic acids and their derivatives, typically between 170-185 ppm [16] [17] [18]. This chemical shift reflects the unique electronic environment of the carbonyl carbon, which experiences deshielding from the electronegative oxygen atoms while maintaining the characteristic upfield position relative to ketone and aldehyde carbonyls [19].

The aromatic carbons of the benzyl group manifest in the 125-150 ppm region [16] [17] [20], with the individual carbon signals potentially resolved depending upon the symmetry of the substitution pattern. The benzylic carbon attached to the oxygen atom appears in the 70-75 ppm range [11], reflecting the deshielding influence of the adjacent oxygen atom [17].

The cyclohexane ring carbons demonstrate chemical shifts dependent upon their substitution patterns and proximity to electronegative substituents. The carbon bearing the benzyloxy group appears significantly downfield, typically in the 75-85 ppm region, due to the α-effect of the oxygen substituent [17] [15]. The carbon bearing the carboxylic acid group appears in the 45-50 ppm range, showing the α-effect of the carboxyl substitution [14].

The difluoro-substituted carbon at the 4-position exhibits characteristic chemical shifts influenced by the attached fluorine atoms. Carbon atoms bearing two fluorine substituents typically appear in the 115-125 ppm region [21], significantly downfield from unsubstituted aliphatic carbons due to the strong electronegative influence of the fluorine atoms. The carbons adjacent to the difluoro center experience β-effects that cause moderate downfield shifts compared to unsubstituted cyclohexane carbons [15].

The fluorine-19 nuclear magnetic resonance spectrum provides definitive identification of the fluorinated substituents. Aliphatic difluoro groups typically exhibit chemical shifts in the range of +80 to +140 ppm relative to trichlorofluoromethane [6] [7]. The geminal difluoro arrangement on the cyclohexane ring appears as a characteristic pattern, with potential coupling to adjacent protons creating diagnostic multicity patterns [22]. The chemical shift of the fluorine atoms is influenced by the electronic environment of the cyclohexane ring and the conformational preferences of the substituted ring system [23] [24].

Fluorine-fluorine coupling within the geminal difluoro group creates characteristic splitting patterns, while fluorine-proton coupling to adjacent cyclohexane protons provides additional structural information [22]. The magnitude of these coupling constants depends upon the dihedral angles between the fluorine atoms and the coupled nuclei, offering insights into the conformational behavior of the molecule [24].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation behavior of 2-(benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid follows predictable pathways based upon the inherent bond strengths and the stability of the resulting fragment ions. The molecular ion peak appears at m/z 270, corresponding to the molecular weight of C₁₄H₁₆F₂O₃ [25]. The molecular ion may exhibit moderate intensity due to the stabilizing influence of the aromatic ring system and the presence of heteroatoms that can accommodate positive charge [26].

Primary fragmentation pathways involve cleavage at the most labile bonds within the molecular structure. The benzyloxy linkage represents a particularly favorable fragmentation site due to the stability of the resulting benzyl cation [27]. Loss of the benzyl radical (C₇H₇, 91 mass units) from the molecular ion generates a fragment at m/z 179, representing the difluorocyclohexane carboxylic acid moiety. Alternatively, cleavage of the carbon-oxygen bond within the ether linkage can produce the benzyl cation (m/z 91) through α-cleavage [27] [28], which represents one of the most stable carbocation fragments in organic mass spectrometry.

The carboxylic acid functionality undergoes characteristic fragmentation patterns common to aliphatic carboxylic acids. Loss of the carboxyl group as carbon monoxide and water (M-45) produces a fragment at m/z 225 [28]. Further loss of carbon monoxide (M-28) can occur from carbocation intermediates, generating additional diagnostic fragments [27].

The difluorocyclohexane ring system exhibits fragmentation patterns influenced by the presence of the fluorine substituents. The geminal difluoro group stabilizes the adjacent carbocation through inductive effects, potentially leading to preferential cleavage at positions β to the difluoro substitution [26]. Loss of hydrogen fluoride (M-20) represents a common fragmentation pathway for fluorinated organic compounds, generating alkene-containing fragments through elimination reactions.

Secondary fragmentation of primary fragment ions produces additional diagnostic peaks that provide structural confirmation. The benzyl cation can undergo further fragmentation through loss of acetylene (C₂H₂, 26 mass units) to generate the tropylium ion at m/z 65, a particularly stable seven-membered carbocation [27]. The cyclohexane-derived fragments may undergo ring contraction or expansion reactions, generating smaller cyclic or acyclic fragment ions [26].